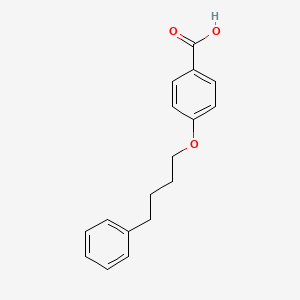

4-(4-phenylbutoxy)benzoic Acid

Descripción general

Descripción

4-(4-phenylbutoxy)benzoic acid is an important chemical intermediate for the synthesis of pranlukast . It is a white crystal that is practically insoluble in water but can be dissolved in organic solvents such as ethanol .

Synthesis Analysis

The synthesis of 4-(4-phenylbutoxy)benzoic acid involves a four-step reaction. The raw material used is 4-chloro-1-butanol .Molecular Structure Analysis

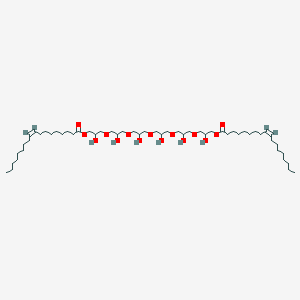

The molecular formula of 4-(4-phenylbutoxy)benzoic acid is C17H18O3 . The average mass is 270.323 Da and the monoisotopic mass is 270.125580 Da .Chemical Reactions Analysis

4-(4-phenylbutoxy)benzoic acid is combined with 8-amino-4-oxo Substitute-2-(5-1H-tetrazolyl)-4H-1-benzopyran in a dichloromethane system, with pyridine as an acid-binding agent, to undergo an acylation reaction to produce pranlukast .Physical And Chemical Properties Analysis

4-(4-phenylbutoxy)benzoic acid has a melting point of 129.0 to 133.0 °C and a boiling point of 454.3±28.0 °C . Its density is 1.144±0.06 g/cm3 . It is practically insoluble in water but can be dissolved in organic solvents such as ethanol .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

4-(4-phenylbutoxy)benzoic Acid: is a key intermediate in the synthesis of Pranlukast , an anti-asthmatic drug . It’s used to create the benzopyran ring system, which is crucial for the drug’s biological activity.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the creation of complex molecules. Its phenylbutoxy moiety can be used to introduce a phenyl group into a benzoic acid framework, which is a common structural motif in organic chemistry .

Material Science

In material science, 4-(4-phenylbutoxy)benzoic Acid can be utilized to modify the properties of polymers. By incorporating it into polymer chains, researchers can alter the thermal, mechanical, and chemical properties of the material .

Catalysis

The compound has potential applications in catalysis. Its structure could be used to design new catalysts that facilitate various chemical reactions, such as esterification or amidation processes .

Analytical Chemistry

With its well-defined structure and properties, 4-(4-phenylbutoxy)benzoic Acid can be used as a standard in analytical chemistry to calibrate instruments or validate analytical methods .

Surface Chemistry

It can be applied in surface chemistry to modify the surface properties of materials. This could be particularly useful in creating hydrophobic or hydrophilic surfaces, depending on the application .

Nanotechnology

In nanotechnology, 4-(4-phenylbutoxy)benzoic Acid might be used to synthesize nanoparticles with specific properties or to stabilize nanoparticle suspensions .

Environmental Science

Lastly, this compound could be used in environmental science to study the degradation of similar organic compounds in the environment or to develop new methods for pollution remediation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-phenylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCWFMQMZZPALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453146 | |

| Record name | 4-(4-phenylbutoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-phenylbutoxy)benzoic Acid | |

CAS RN |

30131-16-9 | |

| Record name | 4-(4-phenylbutoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Phenylbutoxy)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

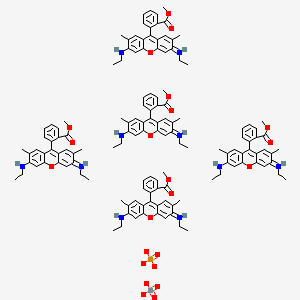

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches for producing 4-(4-Phenylbutoxy)benzoic acid?

A1: Two main synthetic routes are described in the provided research:

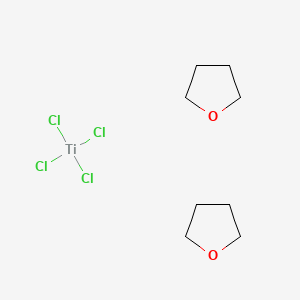

- Route 1 []: This method utilizes tetrahydrofuran as the starting material. It involves a four-step process: ring-opening of tetrahydrofuran, Friedel-Crafts alkylation with benzene, bromination, and finally, etherification with 4-hydroxybenzoic acid to yield 4-(4-Phenylbutoxy)benzoic acid. This route achieves an overall yield of 24.7% based on tetrahydrofuran.

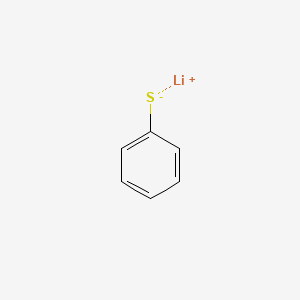

- Route 2 []: This approach starts with β-bromophenylethane and involves a Grignard reaction, addition to ethylene oxide, mesylation, substitution, and hydrolysis to obtain the final product. This method claims advantages such as readily available and inexpensive starting materials, a shorter synthetic route, high purity, and good yield, making it suitable for industrial production.

Q2: What factors influence the yield of 4-(4-Phenylbutoxy)benzoic acid synthesis?

A2: [] highlights the impact of reaction conditions on the yield of 4-(4-Phenylbutoxy)benzoic acid. Optimization of parameters such as temperature and reaction time is crucial. For instance, during the Friedel-Crafts alkylation step using chloroform as the solvent and aluminum chloride as the catalyst, specific temperature and time conditions were found to maximize the yield to over 54% with a product purity exceeding 99.5%.

Q3: What is the role of 4-(4-Phenylbutoxy)benzoic acid in the synthesis of Pranlukast?

A3: [] describes 4-(4-Phenylbutoxy)benzoic acid as a crucial intermediate in Pranlukast synthesis. It reacts with 3-amino-2-hydroxyacetophenone to form an amide intermediate, which then undergoes cyclization in the presence of 1H-tetrazol-5-ethyl formate to yield the final Pranlukast molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)

![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)